N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Fragment-based drug discovery Ligand efficiency Permeability optimization

N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS 897624-11-2) is a synthetic small-molecule heterocycle belonging to the 1,2,4-triazin-5-one class, featuring a 3,4-dimethoxyphenylacetamide moiety linked via a thioether bridge to the triazinone core. Its molecular formula is C13H14N4O4S with a molecular weight of 322.34 g/mol.

Molecular Formula C13H14N4O4S
Molecular Weight 322.34
CAS No. 897624-11-2
Cat. No. B2643395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
CAS897624-11-2
Molecular FormulaC13H14N4O4S
Molecular Weight322.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)OC
InChIInChI=1S/C13H14N4O4S/c1-20-9-4-3-8(5-10(9)21-2)15-12(19)7-22-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18)
InChIKeyITDNHZQOLLHIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS 897624-11-2): Core Structural Identity and Procurement Baseline


N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (CAS 897624-11-2) is a synthetic small-molecule heterocycle belonging to the 1,2,4-triazin-5-one class, featuring a 3,4-dimethoxyphenylacetamide moiety linked via a thioether bridge to the triazinone core. Its molecular formula is C13H14N4O4S with a molecular weight of 322.34 g/mol [1]. The compound is commercially available through specialty chemical suppliers and is primarily utilized as a research tool or screening compound in medicinal chemistry and agrochemical discovery programs [1]. Its core scaffold—a 5-oxo-4,5-dihydro-1,2,4-triazine with an unsubstituted C6 position—differentiates it from the more commonly encountered 6-aryl or 6-benzyl-substituted triazinone analogs that dominate the patent and primary literature [2][3][4].

Why N-(3,4-Dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide Cannot Be Replaced by Generic In-Class Analogs


Substitution at the C6 position of the 1,2,4-triazin-5-one ring profoundly alters both chemical reactivity and biological target engagement within this compound class. The majority of published analogs carry a C6-aryl, C6-benzyl, or C6-alkyl substituent (e.g., 4-methylbenzyl, 4-chlorobenzyl, or phenyl) that sterically and electronically modulates the triazinone ring's hydrogen-bonding capacity, tautomeric equilibrium, and metal-chelating properties [1][2]. The target compound, bearing an unsubstituted C6–H, presents a distinct pharmacophoric profile: the absence of a bulky C6 substituent reduces steric hindrance around the thioether-linked acetamide region, potentially enabling binding modes inaccessible to 6-substituted analogs. Furthermore, the 3,4-dimethoxy substitution pattern on the phenyl ring is a non-interchangeable positional isomer relative to the 2,5-dimethoxy analog; this regioisomerism can produce divergent solubility, metabolic stability, and target affinity profiles [3]. Generic substitution without experimental validation therefore risks selecting a compound with fundamentally different chemical behavior and biological readout.

Quantitative Differentiation Evidence: N-(3,4-Dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide vs. Closest Analogs


Molecular Weight Advantage vs. 6-Benzyl-Substituted Analogs: Reduced Bulk for Fragment-Based and Permeability-Sensitive Applications

The target compound has a molecular weight of 322.34 g/mol, which is 104.15 g/mol lower than the closest 6-(4-methylbenzyl)-substituted analog (MW 426.49 g/mol) [1]. In fragment-based drug discovery, every atom added beyond the core scaffold must contribute to binding affinity to maintain acceptable ligand efficiency metrics. The 6-substituted analogs carry an additional benzyl or substituted benzyl group that increases molecular weight and lipophilicity without a priori guarantee of improved target engagement. This 24% reduction in molecular weight positions the target compound as a more attractive starting point for lead optimization programs where molecular property profiles (Lipinski compliance, polar surface area, rotatable bond count) are critical filters [2].

Fragment-based drug discovery Ligand efficiency Permeability optimization

C6-Unsubstituted Triazinone Core: Distinct Hydrogen-Bond Donor/Acceptor Topology vs. 6-Aryl Analogs

The target compound possesses a C6–H on the 1,2,4-triazin-5-one ring, whereas the most commonly reported analogs in the patent and primary literature carry C6-aryl, C6-benzyl, or C6-alkyl substituents [1][2]. The C6 position directly influences the electronic environment of the adjacent N5 and C5=O groups, which are critical for hydrogen-bonding interactions with biological targets. In the sulfonamide series reported by Żołnowska et al. (2017), the 5-oxo-1,2,4-triazine core without C6 substitution was essential for maintaining selective cytotoxicity toward HeLa cells (IC50 = 19 μM for compounds 33 and 34) [3]. The 6-substituted triazine analogs in the Yurttas et al. (2017) series exhibit a different biological profile (anticancer activity linked to the 5,6-diphenyl substitution pattern), confirming that C6 substitution redirects target engagement [2]. The unsubstituted C6 of the target compound thus represents a structurally distinct pharmacophore that cannot be mimicked by 6-substituted analogs.

Medicinal chemistry Structure-activity relationship Pharmacophore mapping

3,4-Dimethoxy vs. 2,5-Dimethoxy Phenyl Regioisomerism: Positional Specificity for Target Recognition

The target compound features a 3,4-dimethoxyphenyl substituent, whereas a commercially available regioisomer carries the methoxy groups at the 2,5-positions . This positional difference is not cosmetic: the 3,4-dimethoxy pattern presents an electron-rich catechol-like arrangement capable of bidentate metal chelation or dual hydrogen-bond acceptance, while the 2,5-dimethoxy pattern presents a fundamentally different spatial and electronic profile. In related 1,2,4-triazine series, regioisomeric variation on the N-aryl ring has been shown to produce differential inhibitory potency; for example, in the 5,6-diaryl-1,2,4-triazine COX-2 inhibitor series, the position of methoxy substituents on the N-aryl ring was a key determinant of COX-2 selectivity (compound 4k: IC50 = 3.06 μM for COX-2) [1]. While no head-to-head data exist for these exact compounds, the regioisomerism constitutes a non-interchangeable structural feature that dictates target recognition.

Regioisomer specificity Drug-receptor interactions SAR analysis

Absence of 4-Amino Substitution: Differential Hydrogen-Bonding Capacity vs. 4-Amino-6-Substituted Analogs

Several commercially available analogs in the same series, such as 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide and 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide, carry an additional amino group at the N4 position of the triazinone ring . This N4-amino substitution introduces an additional hydrogen-bond donor and alters the electronic distribution across the heterocycle, modifying the pKa of the N4–H and the C5=O acceptor strength. The target compound lacks this N4-amino group, resulting in a simplified hydrogen-bond donor/acceptor profile (fewer HBDs, potentially improved permeability) and a distinct tautomeric preference. In the benzenesulfonamide series by Żołnowska et al., the presence or absence of N4 substitution was a critical parameter in the QSAR model (descriptor Hy, hydrophilic factor, was among the five most significant descriptors for HeLa cytotoxicity) [1].

Hydrogen-bond donor count Ligand-receptor complementarity Chemical probe design

Optimal Research and Procurement Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide


Fragment-Based Screening Libraries Requiring Low-Molecular-Weight Triazinone Probes

With a molecular weight of 322.34 g/mol, this compound is 104 g/mol lighter than its 6-(4-methylbenzyl)-substituted analog and falls within the optimal fragment range (MW < 300 Da for strict fragment libraries; acceptable as a scaffold-like fragment). Its unsubstituted C6 position allows for subsequent vector-based elaboration, making it an ideal core scaffold for fragment-growing campaigns where the triazinone ring serves as a hydrogen-bonding anchor and the dimethoxyphenyl group provides a handle for hydrophobic pocket exploration [1].

SAR Studies Investigating C6 Substitution Effects on 1,2,4-Triazin-5-one Target Engagement

As a C6-unsubstituted baseline compound, this molecule serves as the essential negative control or reference point for systematic structure-activity relationship studies comparing the effect of introducing aryl, benzyl, or alkyl groups at the C6 position. Most published triazinone series focus exclusively on C6-substituted analogs; this compound fills a critical gap by providing the unsubstituted core for comparative pharmacophore mapping and binding mode analysis [2][3].

Metalloenzyme Inhibitor Screening Exploiting the 3,4-Dimethoxyphenyl Chelation Motif

The vicinal 3,4-dimethoxy substitution pattern on the phenyl ring mimics the catechol pharmacophore, which is a privileged metal-chelating motif for metalloenzyme targets (e.g., COMT, tyrosinase, certain HDACs, and metallo-β-lactamases). While the 2,5-dimethoxy regioisomer cannot engage in bidentate metal coordination due to the spatial separation of the oxygen atoms, the 3,4-isomer is geometrically poised for such interactions. This compound is therefore preferentially selected for screens targeting metalloenzymes where catechol-like chelation is a known mechanism of inhibition [4].

Permeability-Optimized Chemical Probe Development for Intracellular Targets

The absence of the N4-amino group (present in many related analogs) reduces the hydrogen-bond donor count from 5 to 3, which is expected to improve passive membrane permeability based on established physicochemical principles. The unsubstituted C6 position further minimizes molecular bulk. This compound is therefore the preferred starting point within its analog series for developing cell-permeable chemical probes aimed at intracellular targets, where the 4-amino-6-substituted analogs may suffer from poor cellular uptake due to excessive hydrogen-bonding capacity and higher molecular weight [5].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.